3-Bromo-3'-fluoro-2'-methylbiphenyl
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Overview
Description
3-Bromo-3’-fluoro-2’-methylbiphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine, fluorine, and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-2’-methylbiphenyl typically involves the use of halogenation and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-fluoro-2’-methylbiphenyl may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-3’-fluoro-2’-methylbiphenyl can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form biphenyl derivatives with additional functional groups. Reduction reactions can also be employed to modify the biphenyl structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl compounds with hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: 3-Bromo-3’-fluoro-2’-methylbiphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological targets.
Industry: In the industrial sector, 3-Bromo-3’-fluoro-2’-methylbiphenyl is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-3’-fluoro-2’-methylbiphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
- 3-Bromo-2’-methylbiphenyl
- 3-Fluoro-2’-methylbiphenyl
- 3-Bromo-3’-methylbiphenyl
Comparison: Compared to these similar compounds, 3-Bromo-3’-fluoro-2’-methylbiphenyl is unique due to the presence of both bromine and fluorine atoms This dual substitution can result in distinct chemical and physical properties, such as increased reactivity and altered electronic characteristics
Properties
IUPAC Name |
1-(3-bromophenyl)-3-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDQTFWIEQEZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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